molecular formula C14H14N2O2 B12896771 3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione CAS No. 7144-43-6

3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione

Cat. No.: B12896771
CAS No.: 7144-43-6
M. Wt: 242.27 g/mol
InChI Key: KRLNMNCESXDUSP-UHFFFAOYSA-N
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Description

3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyrrolidine-2,5-dione moiety linked to an indole ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione typically involves the reaction of indole derivatives with pyrrolidine-2,5-dione precursors. One common method includes the use of a condensation reaction between 1,2-dimethylindole and maleimide under specific conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The indole ring structure allows it to bind with high affinity to various biological targets, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione include other indole derivatives such as:

  • 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione
  • 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole
  • 3-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

7144-43-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-(1,2-dimethylindol-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C14H14N2O2/c1-8-13(10-7-12(17)15-14(10)18)9-5-3-4-6-11(9)16(8)2/h3-6,10H,7H2,1-2H3,(H,15,17,18)

InChI Key

KRLNMNCESXDUSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3CC(=O)NC3=O

Origin of Product

United States

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